![molecular formula C9H15NO B12271852 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12271852.png)
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimetil-1-azabiciclo[2.2.2]octan-3-ona es un compuesto bicíclico que presenta un átomo de nitrógeno dentro de su estructura. Este compuesto es conocido por su marco bicíclico único, que imparte propiedades químicas y reactividad específicas. Se utiliza a menudo como bloque de construcción en la síntesis orgánica y tiene aplicaciones en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,2-Dimetil-1-azabiciclo[2.2.2]octan-3-ona generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la condensación de una amina adecuada con una cetona, seguida de ciclización para formar la estructura bicíclica. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar el proceso de ciclización.
Métodos de producción industrial: En un entorno industrial, la producción de 2,2-Dimetil-1-azabiciclo[2.2.2]octan-3-ona puede implicar procesos por lotes a gran escala o continuos. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. Los métodos industriales a menudo optimizan las condiciones de reacción para maximizar la eficiencia y la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: 2,2-Dimetil-1-azabiciclo[2.2.2]octan-3-ona sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El átomo de nitrógeno en la estructura bicíclica puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden producir una variedad de compuestos bicíclicos sustituidos.
Aplicaciones Científicas De Investigación
2,2-Dimetil-1-azabiciclo[2.2.2]octan-3-ona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa en el estudio de sistemas biológicos e interacciones enzimáticas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2,2-Dimetil-1-azabiciclo[2.2.2]octan-3-ona implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El átomo de nitrógeno en la estructura bicíclica puede formar enlaces de hidrógeno y coordinarse con iones metálicos, influyendo en la reactividad e interacciones del compuesto. Estas interacciones pueden modular la actividad enzimática, la unión a receptores y otros procesos bioquímicos.
Compuestos similares:
1-Azabiciclo[2.2.2]octan-3-ona: Este compuesto comparte una estructura bicíclica similar pero carece de la sustitución dimetil.
2-Metil-1-azabiciclo[2.2.2]octano: Otro compuesto relacionado con una sola sustitución de grupo metilo.
3-Quinuclidona: Un compuesto estructuralmente similar con diferentes grupos funcionales.
Unicidad: 2,2-Dimetil-1-azabiciclo[2.2.2]octan-3-ona es único debido a su patrón de sustitución específico, que imparte propiedades químicas y reactividad distintas. La presencia de dos grupos metilo en la posición 2 mejora su estabilidad e influye en sus interacciones con otras moléculas.
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.2]octan-3-one: This compound shares a similar bicyclic structure but lacks the dimethyl substitution.
2-Methyl-1-azabicyclo[2.2.2]octane: Another related compound with a single methyl group substitution.
3-Quinuclidone: A structurally similar compound with different functional groups.
Uniqueness: 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two methyl groups at the 2-position enhances its stability and influences its interactions with other molecules.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)8(11)7-3-5-10(9)6-4-7/h7H,3-6H2,1-2H3 |
Clave InChI |
SPEQMFXWAHTACU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C2CCN1CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


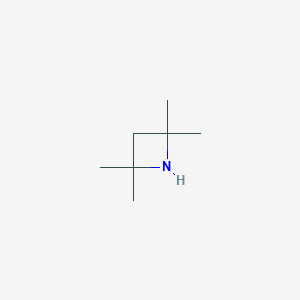
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B12271772.png)
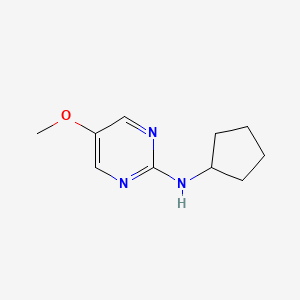
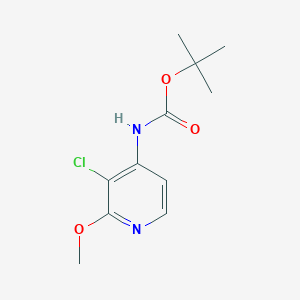
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine](/img/structure/B12271777.png)
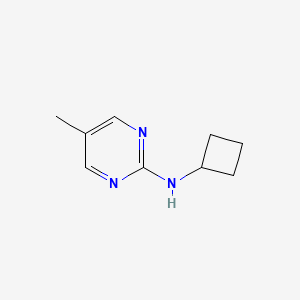
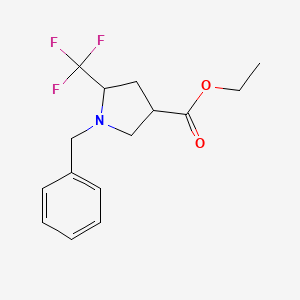

![2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12271821.png)
![6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12271825.png)
![4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271827.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12271835.png)
![7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12271840.png)
![N,N-dimethyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271865.png)
